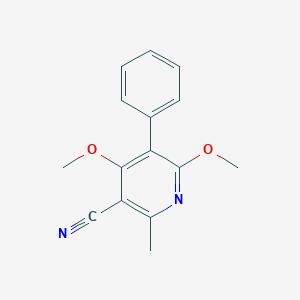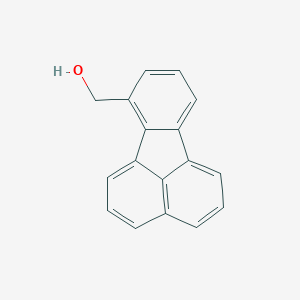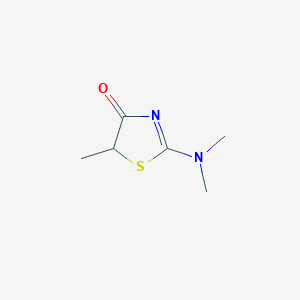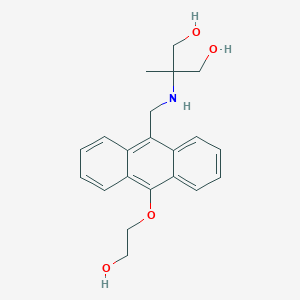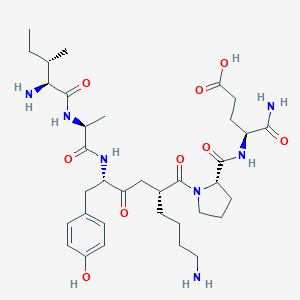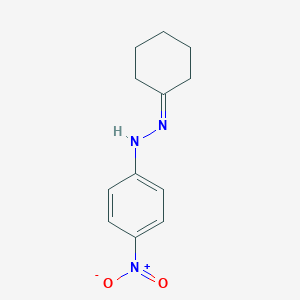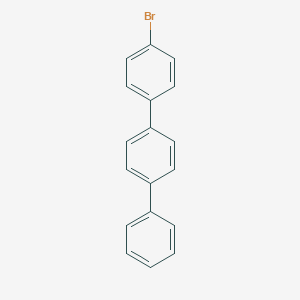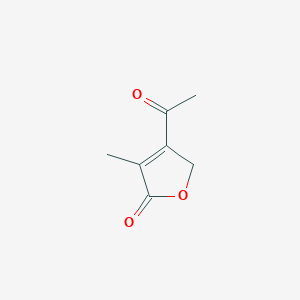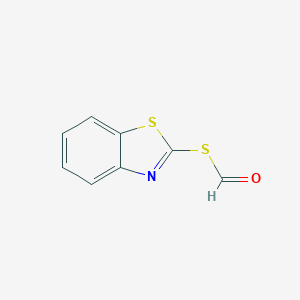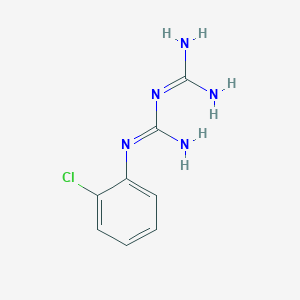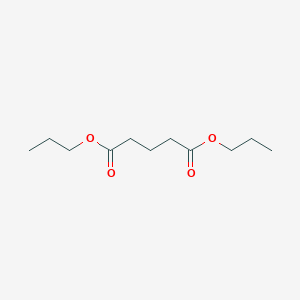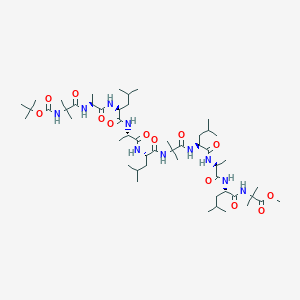
Balalom
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Balalom is a naturally occurring compound that has gained attention in recent years due to its potential in scientific research. The compound is found in various plant species and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Balalom is not fully understood, but it is believed to act through various pathways in the body. It has been shown to modulate the activity of enzymes involved in inflammation, oxidative stress, and cancer cell proliferation. Balalom has also been shown to interact with various receptors in the body, including the cannabinoid receptors, which are involved in pain perception and inflammation.
Efectos Bioquímicos Y Fisiológicos
Balalom has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases. Balalom has also been shown to inhibit cancer cell proliferation and induce cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Balalom in lab experiments is its natural origin. It is not a synthetic compound, which makes it more biocompatible and less likely to cause adverse effects. However, the low yield of Balalom from plants makes it challenging to obtain large quantities for research purposes. The compound is also relatively expensive, which can limit its use in some studies.
Direcciones Futuras
There are several future directions for research on Balalom. One area of interest is its potential in treating neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. Balalom has been shown to inhibit cancer cell proliferation, and future studies could explore its use in combination with other anticancer agents. Finally, more research is needed to understand the mechanism of action of Balalom fully. This could lead to the development of new drugs that target the pathways modulated by the compound.
Conclusion:
In conclusion, Balalom is a naturally occurring compound that has shown potential in various areas of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Balalom is a complex compound that is not easily synthesized in a laboratory setting. It is primarily extracted from the plants that contain it. The extraction process involves the use of solvents and various purification techniques to isolate the compound. The yield of Balalom from plants is typically low, which makes it challenging to obtain large quantities for research purposes.
Aplicaciones Científicas De Investigación
Balalom has shown potential in various areas of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to have neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
130640-26-5 |
|---|---|
Nombre del producto |
Balalom |
Fórmula molecular |
C51H92N10O13 |
Peso molecular |
1053.3 g/mol |
Nombre IUPAC |
methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |
InChI |
InChI=1S/C51H92N10O13/c1-26(2)22-33(55-39(64)32(11)54-44(69)50(17,18)61-47(72)74-48(12,13)14)40(65)52-30(9)37(62)56-35(24-28(5)6)42(67)59-49(15,16)45(70)58-34(23-27(3)4)41(66)53-31(10)38(63)57-36(25-29(7)8)43(68)60-51(19,20)46(71)73-21/h26-36H,22-25H2,1-21H3,(H,52,65)(H,53,66)(H,54,69)(H,55,64)(H,56,62)(H,57,63)(H,58,70)(H,59,67)(H,60,68)(H,61,72)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
Clave InChI |
FURXSLVVQDMQFN-QJCLFNHPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)OC(C)(C)C |
Otros números CAS |
130640-26-5 |
Secuencia |
XALALXLALX |
Sinónimos |
BALALOM Boc-Aib-Ala-Leu-Ala-Leu-Aib-Leu-Ala-Leu-Aib-OMe butyloxycarbonyl-aminoisobutyryl-alanyl-leucyl-alanyl-leucyl-aminoisobutyryl-leucyl-alanyl-leucyl-aminoisobutyryl methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



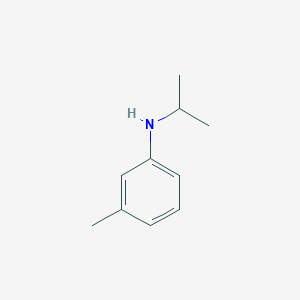
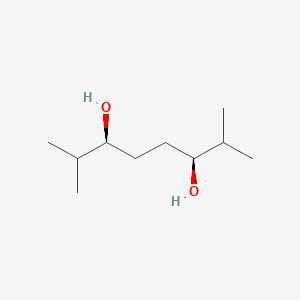
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)
